molecular formula C21H18FN3O3S B2900093 (5-(4-Fluorophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione CAS No. 941897-10-5

(5-(4-Fluorophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione

Cat. No. B2900093
CAS RN: 941897-10-5
M. Wt: 411.45
InChI Key: CWEJQBUMQOLJBE-UHFFFAOYSA-N
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Description

(5-(4-Fluorophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thioamide derivative that exhibits a range of biochemical and physiological effects, making it an attractive candidate for scientific research.

Scientific Research Applications

Crystallography and Structural Analysis

The compound has been utilized in crystallography to understand molecular structures and interactions. The crystal structure of a related compound was determined, which can provide insights into the behavior of similar molecules . This application is crucial for designing drugs with specific target interactions.

Synthesis of Pharmaceutical Intermediates

It serves as an intermediate in the synthesis of complex pharmaceuticals. For example, a related fluorophenyl compound is a key intermediate in the production of the cholesterol-lowering drug atorvastatin, the active ingredient in Lipitor® . This showcases the compound’s role in creating life-saving medications.

Anticancer Research

Compounds with similar structures have shown cytotoxic effects against lung carcinoma cells . This suggests that (5-(4-Fluorophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione could be explored for potential anticancer properties.

Organic Synthesis Methodology

The compound’s furan moiety is valuable in organic synthesis. It has been used in multicomponent reactions to create diverse organic products, demonstrating its utility in constructing complex molecules . This is important for developing new synthetic routes in organic chemistry.

Biological Potential of Indole Derivatives

Indole derivatives, which share structural similarities with the compound , have been studied for their biological potential, including anti-HIV properties . This indicates that the compound could be investigated for similar biological activities.

Enzyme Inhibition Studies

Due to its structural complexity, the compound could be used in enzyme inhibition studies to develop new inhibitors for various biological targets. While specific studies on this compound are not available, its structural analogs have been used to inhibit enzymes like HMG-CoA reductase .

properties

IUPAC Name

[5-(4-fluorophenyl)furan-2-yl]-[4-(2-nitrophenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c22-16-7-5-15(6-8-16)19-9-10-20(28-19)21(29)24-13-11-23(12-14-24)17-3-1-2-4-18(17)25(26)27/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEJQBUMQOLJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=S)C3=CC=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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